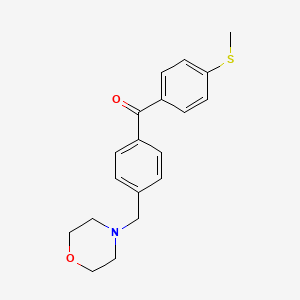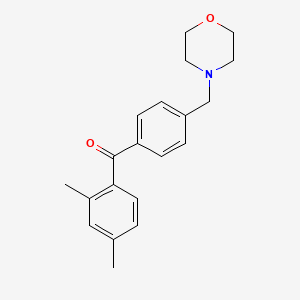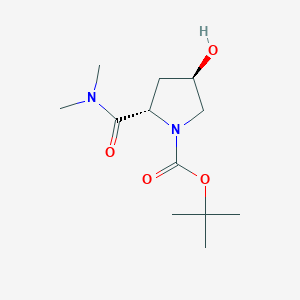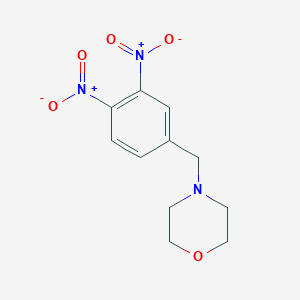
2,3-Dimethyl-4'-thiomorpholinomethyl benzophenone
Vue d'ensemble
Description
“2,3-Dimethyl-4’-thiomorpholinomethyl benzophenone” is a benzophenone derivative . It has the molecular formula C20H23NOS and a molecular weight of 325.47 . This compound is of interest to many researchers and scientists due to its potential applications.
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H23NOS/c1-15-4-3-5-19(16(15)2)20(22)18-8-6-17(7-9-18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Dimethyl-4’-thiomorpholinomethyl benzophenone” are not well-documented. The compound has a molecular weight of 325.47 .Applications De Recherche Scientifique
Environmental Applications
- Adsorption Resins for Water Purification : A study by Zhou et al. (2018) focused on the fabrication of tertiary amine-functionalized adsorption resins for removing benzophenone-4 from water. These resins were synthesized using a one-step method, reducing pollution risks and costs. They exhibited a high adsorption capacity, outperforming several commercial adsorbents (Zhou et al., 2018).
Antitumor Activity
- Cytotoxic and Antitumor Effects : Research by Kumazawa et al. (1997) reported that morpholino and thiomorpholino benzophenones exhibited significant cytotoxic activity against murine leukemia and human lung carcinoma cells. Some compounds also showed notable antitumor activity in mice (Kumazawa et al., 1997).
Photochemistry and Photopolymerization
- Excited State Processes in Polymerization Photoinitiators : A study by Fouassier et al. (1995) investigated the efficiency and reactivity of photoinitiators for polymerization, focusing on substituted benzophenones. They found that the reactivity depends on the nature and position of the substituent, impacting polymerization rates and processes (Fouassier et al., 1995).
Bioorganic Chemistry
- Benzophenone Photophores in Biochemistry : Dormán et al. (2016) discussed the wide applications of benzophenone photochemistry in bioorganic chemistry and material science. Benzophenone photophores have unique properties that enable light-directed covalent attachment processes, useful in various biochemical applications (Dormán et al., 2016).
Organic Synthesis
- Synthesis of Low Band Gap Polymers : Kadam et al. (2016) developed an efficient route to synthesize dimethyl thiophene-3,4-dicarboxylate, a precursor for benzodithiophene and thienopyrroledione derivatives. These compounds are crucial in synthesizing donor-acceptor conjugated polymers for photovoltaic applications (Kadam et al., 2016).
Chemical Analysis
- Atomic Absorption Spectrometry : A method developed by Taher (2003) for the determination of trace amounts of thallium uses benzophenone for solid-liquid extraction and preconcentration. This method demonstrates the utility of benzophenone in enhancing chemical analytical techniques (Taher, 2003).
Propriétés
IUPAC Name |
(2,3-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-15-4-3-5-19(16(15)2)20(22)18-8-6-17(7-9-18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVOULCMRXEDCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642917 | |
| Record name | (2,3-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-4'-thiomorpholinomethyl benzophenone | |
CAS RN |
898782-71-3 | |
| Record name | Methanone, (2,3-dimethylphenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-((4-Methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B1359431.png)


![2(R)-(2,5-Difluorophenyl)-5(R)-(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-yl)tetrahydropyran-3(S)-amine dihydrochloride](/img/structure/B1359437.png)
![6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1359440.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine](/img/structure/B1359446.png)